3,5-Difluoro-2-hydroxybenzaldehyde
Overview
Description
3,5-Difluoro-2-hydroxybenzaldehyde is an organic compound with the molecular formula C7H4F2O2. It is a derivative of benzaldehyde, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 5 positions, and a hydroxyl group is attached at the 2 position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical compounds .
Mechanism of Action
Target of Action
It’s known that similar compounds often target benzylic positions in biochemical reactions .
Mode of Action
The mode of action of 3,5-Difluoro-2-hydroxybenzaldehyde involves interactions with its targets, leading to changes in their function. For instance, similar compounds have been observed to undergo free radical reactions, where a hydrogen atom is removed from the benzylic position, resulting in a resonance-stabilized carbocation .
Biochemical Pathways
It’s plausible that the compound could influence pathways involving benzylic positions, given its structural similarity to other compounds that do so .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Difluoro-2-hydroxybenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 2,4-difluorophenol with trifluoroacetic acid in the presence of a catalyst . The reaction conditions typically include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process may include steps such as distillation and purification to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-2-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3,5-difluorosalicylic acid.
Reduction: It can be reduced to produce 3,5-difluoro-2-hydroxybenzyl alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like methyl iodide can be used for etherification reactions.
Major Products Formed
Oxidation: 3,5-Difluorosalicylic acid.
Reduction: 3,5-Difluoro-2-hydroxybenzyl alcohol.
Substitution: Various ethers and esters depending on the substituent introduced.
Scientific Research Applications
3,5-Difluoro-2-hydroxybenzaldehyde has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3,5-Difluorobenzaldehyde: Similar structure but lacks the hydroxyl group.
2,4-Difluorophenol: Similar structure but lacks the aldehyde group.
3,5-Difluoro-4-hydroxybenzaldehyde: Similar structure with the hydroxyl group at a different position.
Uniqueness
3,5-Difluoro-2-hydroxybenzaldehyde is unique due to the presence of both the hydroxyl and aldehyde functional groups, which confer distinct reactivity and make it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
3,5-difluoro-2-hydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2O2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-3,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSAZWCEHUYVMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381421 | |
Record name | 3,5-difluoro-2-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63954-77-8 | |
Record name | 3,5-difluoro-2-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Difluoro-2-hydroxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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